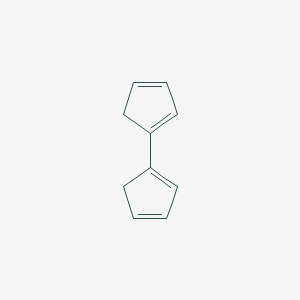
Bicyclopentadienyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclopentadienyl, also known as bis(cyclopentadienyl), is a compound that consists of two cyclopentadienyl anions bonded to a central metal atom. This compound is a member of the metallocene family, which are organometallic compounds featuring a metal sandwiched between two cyclopentadienyl rings. This compound compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclopentadienyl compounds can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with a metal salt in the presence of a base. For example, the synthesis of ferrocene, a well-known this compound compound, involves the reaction of cyclopentadiene with iron(II) chloride in the presence of potassium hydroxide . The reaction conditions typically include an inert atmosphere, such as nitrogen, and the use of solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclopentadienyl compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxidation states of the central metal.
Reduction: Reduction reactions can convert the metal center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace one or more cyclopentadienyl rings with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ferrocene can produce ferricinium ion, while substitution reactions can yield a variety of metallocene derivatives with different ligands .
Aplicaciones Científicas De Investigación
Bicyclopentadienyl compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bicyclopentadienyl compounds involves their ability to form stable complexes with metals, which can then participate in various chemical reactions. The cyclopentadienyl rings provide a stable and flexible ligand environment, allowing the central metal to interact with other molecules and catalyze reactions. The specific molecular targets and pathways depend on the metal and the nature of the reaction .
Comparación Con Compuestos Similares
Bicyclopentadienyl compounds can be compared with other metallocenes, such as:
Ferrocene: Known for its stability and use in organic synthesis.
Nickelocene: Used in catalysis and as a precursor for nickel-containing materials.
Cobaltocene: Known for its redox properties and use in electrochemistry.
This compound compounds are unique due to their ability to form stable complexes with a wide range of metals, providing versatility in their applications. Their stability and reactivity make them valuable in both research and industrial settings.
Propiedades
Número CAS |
51900-21-1 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1-cyclopenta-1,3-dien-1-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-5,7H,6,8H2 |
Clave InChI |
VCHQGHCBFOFZJK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1C2=CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
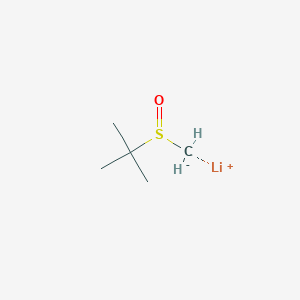
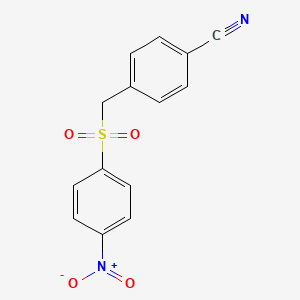
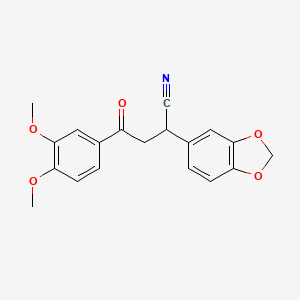
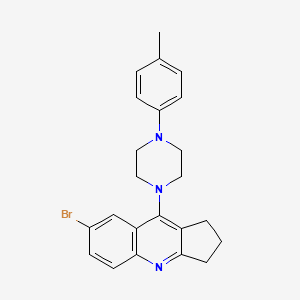
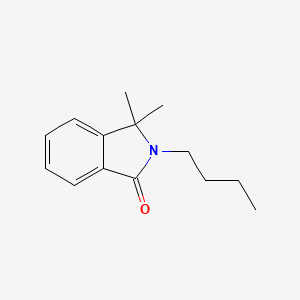
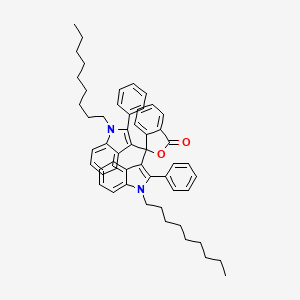
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
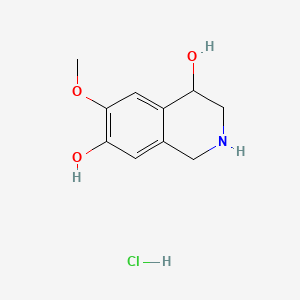
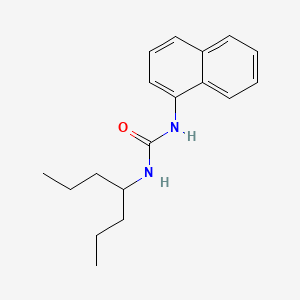
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
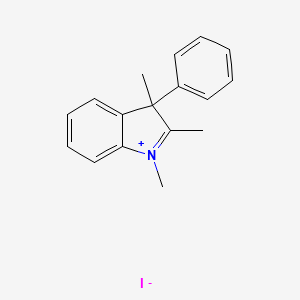
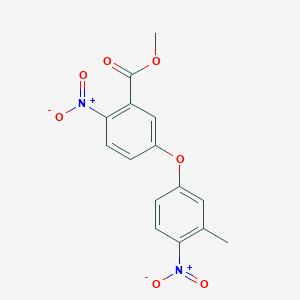
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)
